
3-(Oct-1-EN-3-YL)pentane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Oct-1-EN-3-YL)pentane-2,4-dione is an organic compound that belongs to the class of diketones This compound is characterized by the presence of a double bond in the octyl group and two keto groups in the pentane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oct-1-EN-3-YL)pentane-2,4-dione typically involves the reaction of oct-1-en-3-ol with acetylacetone under acidic or basic conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or sodium hydroxide, to facilitate the formation of the diketone.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Oct-1-EN-3-YL)pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.
Substitution: The double bond in the octyl group can undergo electrophilic addition reactions, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic addition reactions often use halogens (e.g., Br2) or hydrogen halides (e.g., HCl) under mild conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Diols.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and as a probe for studying biological pathways.
Medicine: Research has indicated its potential use in developing new therapeutic agents for diseases such as Alzheimer’s and cancer.
Industry: It is used in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism by which 3-(Oct-1-EN-3-YL)pentane-2,4-dione exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, the compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This interaction can disrupt normal cellular processes, leading to therapeutic effects in disease treatment.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-oxoisoindolin-1-yl)pentane-2,4-dione: Known for its ability to inhibit amyloid β aggregation and neurotoxicity.
3-(adamantan-1-yl)pentane-2,4-dione: Synthesized from adamantane derivatives and used in various chemical applications.
3,3-Dimethyl-2,4-pentane dione: A similar diketone with different substituents, used in organic synthesis.
Uniqueness
3-(Oct-1-EN-3-YL)pentane-2,4-dione is unique due to the presence of the octyl group with a double bond, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other diketones and contributes to its versatility in various applications.
Propriétés
Numéro CAS |
80403-80-1 |
|---|---|
Formule moléculaire |
C13H22O2 |
Poids moléculaire |
210.31 g/mol |
Nom IUPAC |
3-oct-1-en-3-ylpentane-2,4-dione |
InChI |
InChI=1S/C13H22O2/c1-5-7-8-9-12(6-2)13(10(3)14)11(4)15/h6,12-13H,2,5,7-9H2,1,3-4H3 |
Clé InChI |
HUBVAGXCKSWASJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C=C)C(C(=O)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


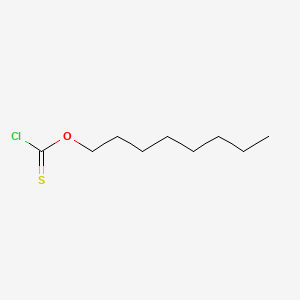
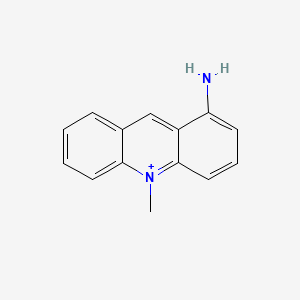


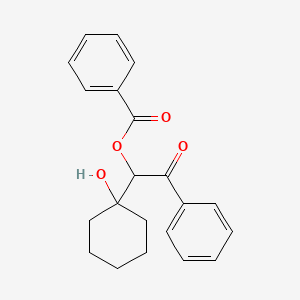
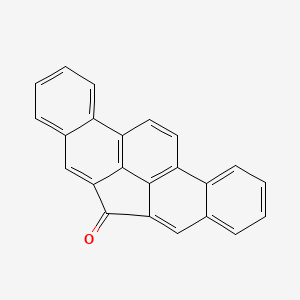
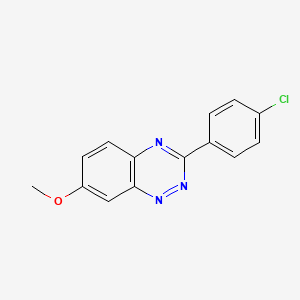
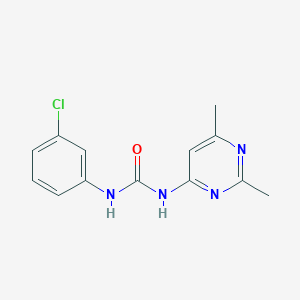
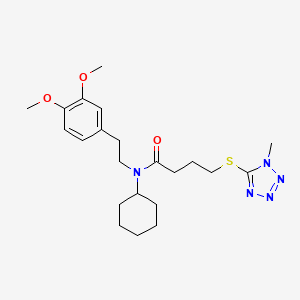
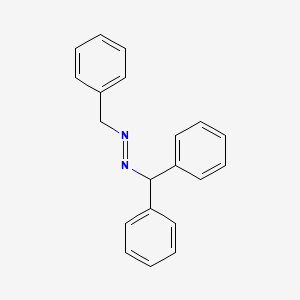
![ethyl 7-[(4S)-4-formyl-2-oxo-1,3-thiazolidin-3-yl]heptanoate](/img/structure/B14426760.png)

![N-Methyl-N-[4-(trimethylstannyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14426781.png)
![4-{2-[4-(Dimethylamino)phenyl]hydrazinyl}cyclohexa-3,5-diene-1,2-dione](/img/structure/B14426791.png)
